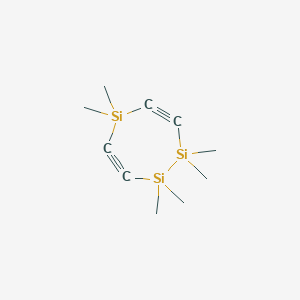
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine involves several steps and specific reaction conditions. One common method includes the reaction of suitable precursors under controlled conditions to achieve the desired product. Industrial production methods may involve the use of catalysts and optimized reaction parameters to enhance yield and purity.
Análisis De Reacciones Químicas
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
1,1,2,2,5,5-Hexamethyl-3,4,6,7-tetradehydro-2,5-dihydro-1H-1,2,5-trisilepine can be compared with other similar compounds such as:
Hexamethylbenzene: Known for its aromatic properties and use as a ligand in organometallic chemistry.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Used in various industrial applications, including as a reagent in organic synthesis.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Utilized in the fragrance industry and as an analytical reference standard.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
85442-78-0 |
|---|---|
Fórmula molecular |
C10H18Si3 |
Peso molecular |
222.50 g/mol |
Nombre IUPAC |
1,1,2,2,5,5-hexamethyl-1,2,5-trisilacyclohepta-3,6-diyne |
InChI |
InChI=1S/C10H18Si3/c1-11(2)7-9-12(3,4)13(5,6)10-8-11/h1-6H3 |
Clave InChI |
LVTOUVXBEGAQPS-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C#C[Si]([Si](C#C1)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


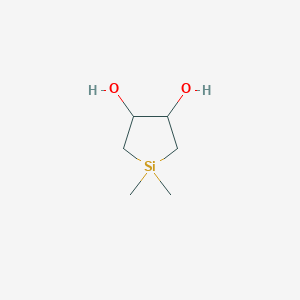
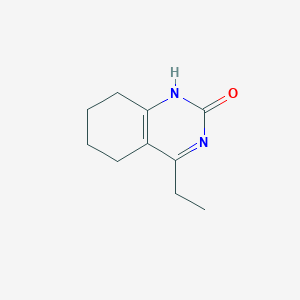


![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)

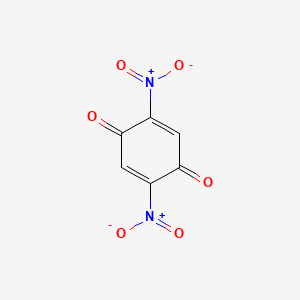
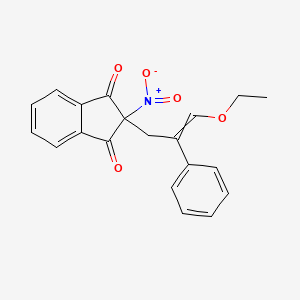
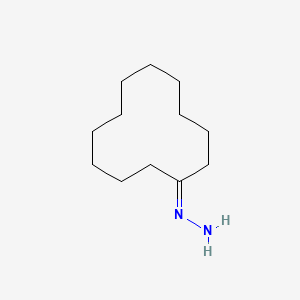

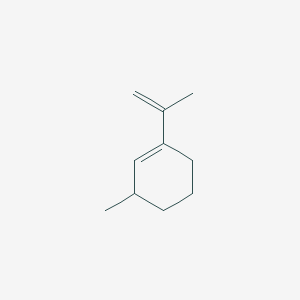

![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)

